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Abstract
Heavy metal contamination of water resources is a critical environmental and health issue,

necessitating the development of sensitive, selective, and rapid analytical methods.[1][2][3]

This application note details a robust electrochemical method for the detection of heavy metal

ions (e.g., Pb²⁺, Cd²⁺, Cu²⁺) using a glassy carbon electrode (GCE) chemically modified with

N-Phenyliminodiacetic acid (PID). PID serves as a powerful chelating agent, which, when

immobilized on the electrode surface, selectively captures and preconcentrates target metal

ions from a sample solution. Subsequent analysis using Square Wave Anodic Stripping

Voltammetry (SWASV) provides exceptional sensitivity and allows for the simultaneous

detection of multiple analytes.[4][5][6] This document provides the scientific principles, detailed

step-by-step protocols for electrode modification and analysis, and expected performance

characteristics for researchers and scientists in environmental monitoring and analytical

chemistry.

Principle of Operation
The detection mechanism is a two-step process founded on the principles of chelation and

stripping voltammetry.[1][5]

Step 1: Preconcentration via Chelation N-Phenyliminodiacetic acid is an effective chelating

ligand containing two carboxylate groups and a tertiary amine, which together form a stable
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pincer-like coordination complex with divalent heavy metal ions (M²⁺). By covalently grafting

the PID molecule onto the electrode surface, the electrode is functionalized to selectively bind

and accumulate target metal ions when immersed in a sample solution. This accumulation is

typically performed at open-circuit potential or a slightly negative potential for a defined period,

effectively transferring the analytes from the bulk solution to the electrode interface and

significantly lowering the detection limits.

Step 2: Quantification via Anodic Stripping Voltammetry After preconcentration, the electrode is

transferred to an electrolyte solution free of the analyte. A negative potential is applied to

reduce the captured metal ions (M²⁺) to their metallic state (M⁰). Subsequently, a potential

waveform, such as a square wave, is scanned in the positive (anodic) direction.[7] As the

potential reaches the characteristic oxidation potential of each metal, the deposited metal is

"stripped" from the electrode back into the solution as an ion (M⁰ → M²⁺ + 2e⁻). This stripping

process generates a Faradaic current that is directly proportional to the concentration of the

preconcentrated metal. The resulting voltammogram shows distinct peaks at potentials

characteristic of each metal, allowing for simultaneous identification and quantification.[5][6]

Experimental Protocols
Preparation of a Clean Glassy Carbon Electrode (GCE)
A pristine and uniformly active electrode surface is paramount for achieving reproducible

results. The following protocol ensures the removal of organic and inorganic contaminants.[8]

Materials:

Glassy Carbon Electrode (GCE, e.g., 3 mm diameter)

Polishing cloth (nylon or felt)

Alumina slurry (0.3 µm and 0.05 µm particle sizes)

Ethanol (ACS grade)

Acetone (ACS grade)

Deionized (DI) water (18.2 MΩ·cm)
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Ultrasonic bath

Procedure:

Mechanical Polishing: Place a small amount of 0.3 µm alumina slurry on a polishing cloth.

Polish the GCE surface for 3-5 minutes using a gentle figure-eight motion. Rinse the

electrode thoroughly with DI water to remove the bulk of the alumina.

Fine Polishing: Repeat the polishing step using 0.05 µm alumina slurry for 5 minutes to

achieve a mirror-like finish.

Sonication: Rinse the electrode extensively with DI water. Subsequently, sonicate the GCE

sequentially in DI water, acetone, and ethanol, each for 5 minutes, to remove adhered

polishing residues and organic impurities.

Final Rinse and Dry: Rinse the electrode one final time with copious amounts of DI water

and dry it under a gentle stream of high-purity nitrogen gas. The cleaned electrode should be

used immediately for modification.

Protocol for GCE Modification with N-
Phenyliminodiacetic Acid
This protocol describes a reliable method for covalently attaching PID to the GCE surface via

the electrochemical reduction of an in situ generated diazonium salt. This approach forms a

strong, stable carbon-phenyl bond.[9] The precursor required is 4-amino-N-
phenyliminodiacetic acid.

Materials:

Cleaned Glassy Carbon Electrode (from Protocol 2.1)

4-amino-N-phenyliminodiacetic acid

Sodium nitrite (NaNO₂)

Hydrochloric acid (HCl), concentrated
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Ethanol

DI water

Potentiostat/Galvanostat

Standard three-electrode electrochemical cell (GCE as working, Pt wire as counter, Ag/AgCl

as reference)

Procedure:

Preparation of Diazonium Salt Solution (Perform in an ice bath, ~0-4 °C):

Prepare a 5 mM solution of 4-amino-N-phenyliminodiacetic acid in 0.5 M HCl. Stir until

fully dissolved.

Slowly add an equimolar amount of a pre-chilled 5 mM sodium nitrite solution dropwise

while stirring.

Allow the reaction to proceed for 15-20 minutes in the ice bath. The formation of the

diazonium salt is critical and temperature-sensitive. Use this solution immediately.

Electrochemical Grafting:

Assemble the three-electrode cell with the freshly prepared diazonium salt solution as the

electrolyte. Immerse the cleaned GCE, Pt counter, and Ag/AgCl reference electrodes.

Using cyclic voltammetry (CV), scan the potential from approximately +0.4 V to -0.8 V (vs.

Ag/AgCl) at a scan rate of 100 mV/s for 2-3 cycles. A characteristic reduction peak should

appear during the first cathodic scan, which diminishes in subsequent cycles as the

electrode surface becomes passivated by the grafted PID layer.

Alternatively, chronoamperometry can be used by applying a constant potential of -0.6 V

for 60-120 seconds.

Post-Modification Cleaning:
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After grafting, remove the electrode from the cell and rinse it thoroughly with ethanol and

DI water to remove any physically adsorbed material.

Dry the modified electrode (PID-GCE) under a nitrogen stream. It is now ready for use.

Bare GCE Mechanical Polishing
(0.3 & 0.05 µm Al₂O₃)

Step 1 Ultrasonic Cleaning
(H₂O, Acetone, EtOH)

Step 2 Clean, Dry GCEStep 3

Electrochemical
Grafting (CV)

Step 5

In-Situ Diazonium
Salt Generation

Step 4

Rinse & Dry
(EtOH, H₂O, N₂)

Step 6 Functionalized
PID-GCE

Ready

Click to download full resolution via product page

Figure 1: Workflow for the preparation and functionalization of the PID-modified GCE.

Protocol for Heavy Metal Detection via SWASV
This protocol outlines the analytical procedure for quantifying heavy metals using the prepared

PID-GCE.

Apparatus & Reagents:

PID-GCE (Working Electrode)

Platinum wire (Counter Electrode)

Ag/AgCl (3M KCl) (Reference Electrode)

Potentiostat/Galvanostat with analytical software

Acetate buffer (0.1 M, pH 5.0) or another suitable supporting electrolyte

Standard stock solutions of target heavy metals (e.g., Pb²⁺, Cd²⁺, Cu²⁺)

High-purity nitrogen gas line

Procedure:
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Preconcentration (Accumulation Step):

Prepare the sample by diluting it in the 0.1 M acetate buffer. The buffer maintains a stable

pH, which is crucial for consistent chelation chemistry.

Immerse the three-electrode system into the sample solution.

Purge the solution with nitrogen for 5-10 minutes to remove dissolved oxygen, which can

interfere with the measurement. Maintain a nitrogen blanket over the solution during the

experiment.

Apply a preconcentration potential of -1.2 V (vs. Ag/AgCl) for a duration of 180-300

seconds while stirring the solution. This potential assists in reducing and depositing the

chelated metal ions onto the electrode. The duration should be kept constant for all

standards and samples.

Stripping (Measurement Step):

Stop the stirring. Allow the solution to become quiescent for 10-15 seconds.

Scan the potential from -1.2 V to +0.2 V using Square Wave Voltammetry (SWV).

Typical SWV Parameters: Frequency: 25 Hz; Amplitude: 25 mV; Step Potential: 4 mV.

Record the resulting voltammogram. Peaks corresponding to the oxidation of Cd, Pb, and

Cu will appear at approximately -0.6 V, -0.4 V, and -0.1 V, respectively (potentials are

approximate and depend on the reference electrode and pH).

Calibration and Quantification:

Generate a calibration curve by analyzing a series of standard solutions of known

concentrations using the exact same procedure.

Plot the peak current (baseline-corrected) versus the concentration for each metal.

Determine the concentration of the unknown sample by interpolating its measured peak

current on the calibration curve. The standard addition method is recommended for

complex matrices to mitigate interference effects.[10]
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Figure 2: The two-step mechanism of heavy metal detection at the PID-GCE surface.

Performance Characteristics
The analytical performance of the PID-modified electrode is characterized by its linear range,

limit of detection (LOD), sensitivity, and selectivity. The following table provides expected

performance data based on similar chelating electrodes reported in the literature for heavy

metal analysis.[11][12]

Target Analyte
Expected Linear Range
(ppb)

Expected Limit of
Detection (LOD, ppb)

Lead (Pb²⁺) 0.1 - 100 ~0.02 - 0.1

Cadmium (Cd²⁺) 0.1 - 120 ~0.05 - 0.1

Copper (Cu²⁺) 0.5 - 150 ~0.1

Zinc (Zn²⁺) 10 - 1200 ~5
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Selectivity: The high affinity of the iminodiacetic acid group for heavy metals provides excellent

selectivity. Potential interference from common alkali and alkaline earth metals (e.g., Na⁺, K⁺,

Ca²⁺, Mg²⁺) is minimal due to their significantly lower complex formation constants. However,

at very high concentrations, some transition metals like Ni²⁺ or Co²⁺ may cause interference.

Troubleshooting
Issue Possible Cause(s) Suggested Solution(s)

Low or No Signal
Incomplete electrode

modification.

Verify modification procedure;

ensure fresh diazonium salt

solution was used.

Incorrect preconcentration or

stripping parameters.

Optimize accumulation time

and potential; check SWV

parameters.

Electrode fouling.
Regenerate the electrode by

polishing and re-modifying.

Poor Reproducibility
Inconsistent surface

preparation.

Standardize the GCE polishing

and cleaning protocol

rigorously.

Variable accumulation time or

stirring rate.

Use a calibrated stir plate and

a timer for the

preconcentration step.

Electrode surface degradation.

Prepare a new modified

electrode. The functional layer

has a finite lifetime.

Broad or Overlapping Peaks
Non-optimal supporting

electrolyte or pH.

Adjust the pH of the buffer; a

slightly acidic pH (4.5-5.5) is

often ideal.

High concentration of analytes

causing saturation.

Dilute the sample and re-run

the analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Modified Electrodes Used for Electrochemical Detection of Metal Ions in Environmental
Analysis - PMC [pmc.ncbi.nlm.nih.gov]

2. mdpi.com [mdpi.com]

3. researchgate.net [researchgate.net]

4. Square-wave stripping voltammetry for direct determination of eight heavy metals in soil
and indoor-airborne particulate matter - PubMed [pubmed.ncbi.nlm.nih.gov]

5. Detection of Multiple Heavy Metals 4/5 - Stripping Analysis - PalmSens [palmsens.com]

6. researchgate.net [researchgate.net]

7. Detection of Multiple Heavy Metals 3/5 - Multiple Species Analysis with Square Wave
Voltammetry - PalmSens [palmsens.com]

8. benchchem.com [benchchem.com]

9. Electrochemical Detection of Dopamine using a Phenyl Carboxylic Acid‐Functionalized
Electrode Made by Electrochemical Reduction of a Diazonium Salt - PMC
[pmc.ncbi.nlm.nih.gov]

10. lcms.cz [lcms.cz]

11. Advancements in electrochemical sensingTechnology for Heavy Metal Ions Detection -
PMC [pmc.ncbi.nlm.nih.gov]

12. DSpace [dr.lib.iastate.edu]

To cite this document: BenchChem. [Electrochemical Detection of Heavy Metals Using N-
Phenyliminodiacetic Acid Modified Electrodes]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b072201#electrochemical-detection-of-heavy-
metals-using-n-phenyliminodiacetic-acid-modified-electrodes]

Disclaimer & Data Validity:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b072201?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC4493548/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4493548/
https://www.mdpi.com/2075-4701/15/1/80
https://www.researchgate.net/publication/394244048_Review_on_Electrochemical_Techniques_for_Heavy_Metal_Detection_in_Aqueous_Media
https://pubmed.ncbi.nlm.nih.gov/15589231/
https://pubmed.ncbi.nlm.nih.gov/15589231/
https://www.palmsens.com/knowledgebase-article/detection-of-multiple-heavy-metals-stripping-analysis/
https://www.researchgate.net/figure/Detection-of-various-heavy-metal-ions-by-the-help-of-squarewave-anodic-stripping_fig1_333436543
https://www.palmsens.com/knowledgebase-article/detection-of-multiple-heavy-metals-multiple-species-analysis-with-square-wave-voltammetry/
https://www.palmsens.com/knowledgebase-article/detection-of-multiple-heavy-metals-multiple-species-analysis-with-square-wave-voltammetry/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Modifying_Glassy_Carbon_Electrodes_with_Poly_3_acetylthiophene.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9728485/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9728485/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9728485/
https://lcms.cz/labrulez-bucket-strapi-h3hsga3/an_sens_002_download_aa3cc76472.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11795542/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11795542/
https://dr.lib.iastate.edu/bitstreams/2ac55185-93ac-4dfc-adb9-b73dc9a0504b/download
https://www.benchchem.com/product/b072201#electrochemical-detection-of-heavy-metals-using-n-phenyliminodiacetic-acid-modified-electrodes
https://www.benchchem.com/product/b072201#electrochemical-detection-of-heavy-metals-using-n-phenyliminodiacetic-acid-modified-electrodes
https://www.benchchem.com/product/b072201#electrochemical-detection-of-heavy-metals-using-n-phenyliminodiacetic-acid-modified-electrodes
https://www.benchchem.com/product/b072201#electrochemical-detection-of-heavy-metals-using-n-phenyliminodiacetic-acid-modified-electrodes
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072201?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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